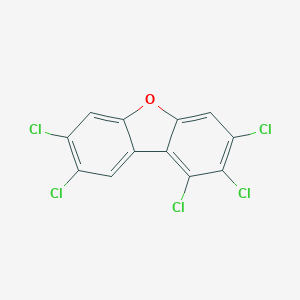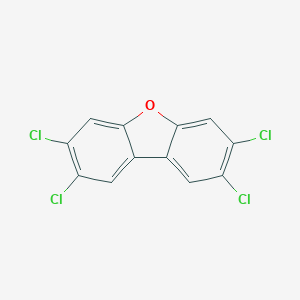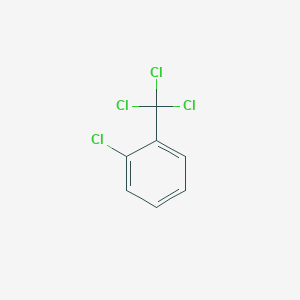
Glycidyl
Vue d'ensemble
Description
Glycidyl compounds are a class of organic chemicals characterized by the presence of an epoxide group attached to a carbon atom. These compounds are highly reactive due to the strained three-membered ring structure of the epoxide group. This compound compounds are widely used in various industrial applications, including the production of epoxy resins, adhesives, and coatings .
Mécanisme D'action
Target of Action
Glycidyl, or more specifically its derivatives like this compound methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in this compound can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows this compound to form covalent bonds with these entities, leading to a wide range of functionalities .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in this compound by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific targets and the environment. It’s important to note that this compound and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that this compound can potentially influence genetic expression pathways.
Pharmacokinetics
It’s known that this compound and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that this compound-based compounds may have favorable ADME properties for certain applications, such as drug delivery.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and the environment. For instance, this compound methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that this compound can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and this compound, can affect the grafting rate and degree of substitution in the synthesis of this compound-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycidyl compounds can be synthesized through several methods. One common method involves the reaction of an alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction produces this compound ethers. Another method involves the epoxidation of alkenes using peracids, such as peracetic acid, to form this compound esters .
Industrial Production Methods
In industrial settings, this compound compounds are often produced through the reaction of epichlorohydrin with phenols or alcohols. The reaction is typically carried out in the presence of a catalyst, such as a quaternary ammonium salt, to enhance the reaction rate and yield. The resulting this compound ethers or esters are then purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl compounds undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, such as amines, thiols, and acids, resulting in the formation of glycols or other derivatives.
Oxidation: this compound compounds can be oxidized to form diols or carbonyl compounds.
Polymerization: This compound compounds can undergo polymerization reactions to form epoxy resins, which are widely used in coatings and adhesives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and acids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Polymerization: Polymerization reactions are typically initiated by heat or ultraviolet light in the presence of a catalyst, such as a Lewis acid.
Major Products
Nucleophilic Substitution: The major products are glycols or other derivatives, depending on the nucleophile used.
Oxidation: The major products are diols or carbonyl compounds.
Polymerization: The major products are epoxy resins, which are used in various industrial applications.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Glycidyl compounds can be compared with other epoxide-containing compounds, such as:
Epichlorohydrin: Epichlorohydrin is a precursor to this compound compounds and is used in the production of epoxy resins.
Cycloaliphatic Epoxides: These compounds contain an epoxide group attached to a cycloaliphatic ring.
Aliphatic Epoxides: These compounds contain an epoxide group attached to an aliphatic chain.
Propriétés
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJJNBUMXQSMU-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635227 | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-07-5 | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















